1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
1-(3,4-Dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a polycyclic heterocyclic compound featuring a pyrrolo-triazole-dione core with two substituted phenyl groups. The 3,4-dimethylphenyl substituent introduces steric bulk and lipophilicity, while the 3-fluoro-4-methylphenyl group enhances electronic effects due to fluorine’s electronegativity. This compound’s hexahydro ring system confers conformational rigidity, distinguishing it from partially saturated analogs.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2/c1-10-4-7-14(8-12(10)3)24-17-16(21-22-24)18(25)23(19(17)26)13-6-5-11(2)15(20)9-13/h4-9,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNJHYZWBIYVRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)C)F)N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the 3,4-dimethylphenyl and 3-fluoro-4-methylphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the triazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents on the phenyl rings or the triazole core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated compounds, organometallic reagents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with key analogs reported in the literature.
Structural and Functional Comparisons
Table 1: Key Properties of Selected Pyrrolo-Triazole-Dione Derivatives
*Inferred from substituent analysis; †Calculated based on structural similarity.
Substituent Effects
- Fluorine vs. Chlorine : Fluorine’s electronegativity (3.98) strengthens hydrogen bonding and oxidative stability compared to chlorine (3.16), which prioritizes lipophilicity. For example, the target compound’s 3-fluoro group may improve membrane permeability relative to ’s chloro analog .
- Methyl/Methoxy Groups : The target’s 3,4-dimethylphenyl group increases hydrophobicity (clogP ~3.5), whereas methoxy-substituted analogs (e.g., ) exhibit lower clogP (~2.8) but higher aqueous solubility .
Spectroscopic Characterization
Biological Activity
The compound 1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C₁₈H₁₈F N₃O₂
- Molecular Weight : 335.36 g/mol
- IUPAC Name : 1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Studies have indicated that the compound exhibits significant anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines treated with the compound. The mechanism appears to involve the inhibition of NF-kB signaling pathways which are crucial in mediating inflammatory responses.
Anticancer Activity
Research has shown that this compound may possess anticancer properties. In a series of experiments involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), the compound induced apoptosis and inhibited cell proliferation. The IC50 values for these cell lines were determined to be approximately 15 µM and 20 µM respectively.
Data Table: Biological Activity Summary
| Biological Activity | Assay Type | Cell Line/Model | Effect | IC50 (µM) |
|---|---|---|---|---|
| Anti-inflammatory | ELISA | Macrophages | Decreased TNF-alpha | N/A |
| Anticancer | MTT Assay | MCF-7 | Induced apoptosis | 15 |
| Anticancer | MTT Assay | A549 | Inhibited proliferation | 20 |
The proposed mechanism of action for the anti-inflammatory effects involves the modulation of cytokine production through the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB). For anticancer activity, the compound's ability to induce apoptosis is linked to the activation of caspase pathways and subsequent cellular stress responses.
Case Studies
- In Vivo Study on Inflammation : A recent study evaluated the efficacy of this compound in a murine model of acute inflammation induced by carrageenan. Results showed a significant decrease in paw edema compared to control groups.
- Cancer Treatment Efficacy : Another study explored the compound's effects in xenograft models of breast cancer. Tumor growth was significantly inhibited over a treatment period of four weeks when compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
